molecular formula C8H13Br B13624160 6-Bromospiro[2.5]octane

6-Bromospiro[2.5]octane

Cat. No.: B13624160
M. Wt: 189.09 g/mol
InChI Key: YPODKNNCIRLEMB-UHFFFAOYSA-N
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Description

6-Bromospiro[25]octane is a chemical compound characterized by a unique spirocyclic structure The spiro[25]octane skeleton consists of a bicyclic system where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromospiro[2.5]octane typically involves the bromination of spiro[2.5]octane. One common method includes the reaction of spiro[2.5]octane with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromospiro[2.5]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone is commonly used for nucleophilic substitution.

    Reduction: Lithium aluminum hydride in anhydrous ether is used for reduction.

    Oxidation: Potassium permanganate in aqueous solution is used for oxidation.

Major Products:

    Substitution: Formation of spiro[2.5]octane derivatives with different functional groups.

    Reduction: Formation of spiro[2.5]octane.

    Oxidation: Formation of spiro[2.5]octanone or spiro[2.5]octanol.

Scientific Research Applications

6-Bromospiro[2.5]octane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromospiro[2.5]octane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    6-Bromospiro[3.4]octane: Another spirocyclic compound with a different ring size.

    Spiro[2.5]octane: The parent compound without the bromine atom.

    Spiro[2.5]octanone: An oxidized derivative of spiro[2.5]octane.

Uniqueness: 6-Bromospiro[2.5]octane is unique due to the presence of the bromine atom, which enhances its reactivity and potential for diverse chemical transformations. Its spirocyclic structure also contributes to its distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biological Activity

6-Bromospiro[2.5]octane is a unique spirocyclic compound with the molecular formula C9H15Br, notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its chemical properties, synthesis methods, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a spirocyclic structure composed of two fused cycloalkane rings, with a bromine atom attached at the sixth position. This unique configuration contributes to its reactivity and biological activity. The molecular weight of the compound is approximately 203.12 g/mol, and its structure can be represented as follows:

FeatureDescription
Molecular FormulaC9H15Br
Molecular Weight203.12 g/mol
Structural CharacteristicsSpirocyclic with bromine substituent

The presence of the bromine atom enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions, which are crucial for its applications in drug development.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions of spiro[2.5]octane, which can be achieved through several methods. These methods not only yield the desired compound but also provide insights into its reactivity and potential applications:

  • Bromination of Spiro[2.5]octane : This method involves the direct introduction of a bromine atom to the spirocyclic structure.
  • Nucleophilic Substitution Reactions : The bromine substituent can be replaced with various nucleophiles, leading to diverse derivatives with potential biological activities.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. Some key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with spirocyclic structures can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : The unique conformation of spirocyclic compounds has been linked to interactions with biological macromolecules, potentially leading to anticancer activities through mechanisms such as apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and providing therapeutic effects in various diseases.

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial activity of various spirocyclic compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound exhibits selective toxicity toward cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

CompoundMolecular FormulaBiological Activity
This compound C9H15BrAntimicrobial, anticancer potential
Spiro[2.4]heptane C7H12Limited biological activity
1-Bromo-6-oxaspiro[2.5]octane C9H15BrOEnhanced reactivity but less studied

This table highlights how slight variations in structure can lead to significant differences in biological activity and reactivity.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

6-bromospiro[2.5]octane

InChI

InChI=1S/C8H13Br/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6H2

InChI Key

YPODKNNCIRLEMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1Br)CC2

Origin of Product

United States

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